5-(2,5-difluorophenyl)-1H-pyrazol-3-amine
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Overview
Description
5-(2,5-Difluorophenyl)-1H-pyrazol-3-amine is a chemical compound characterized by the presence of a pyrazole ring substituted with a 2,5-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine typically involves the reaction of 2,5-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Difluorophenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
5-(2,5-Difluorophenyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-(2,5-difluorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Difluorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one
- 1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one
Uniqueness
5-(2,5-Difluorophenyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .
Properties
IUPAC Name |
5-(2,5-difluorophenyl)-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3/c10-5-1-2-7(11)6(3-5)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCZHRYCEQEZCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC(=NN2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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